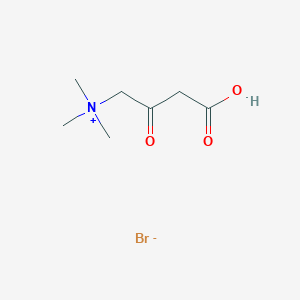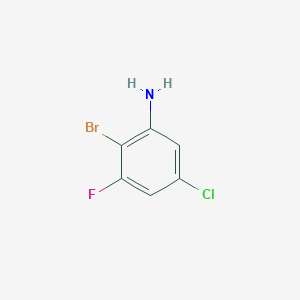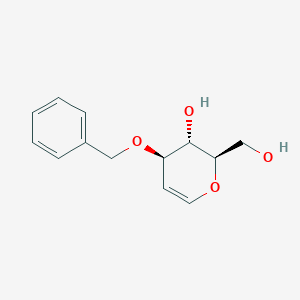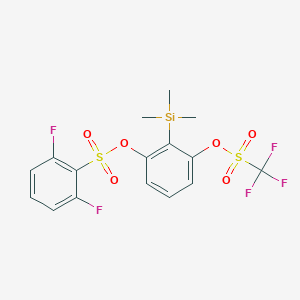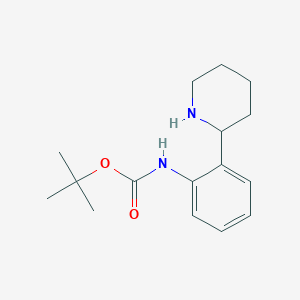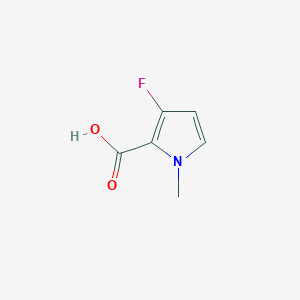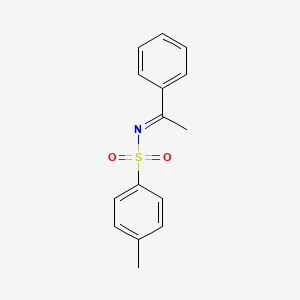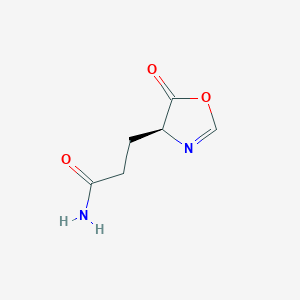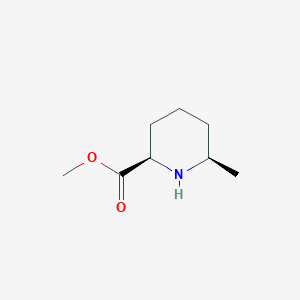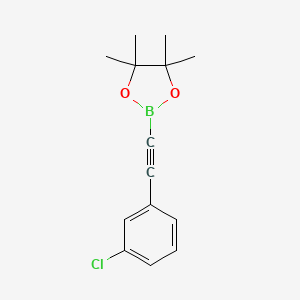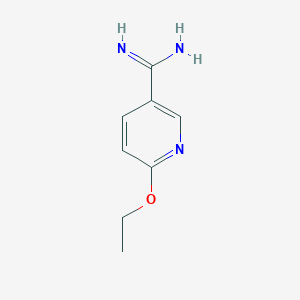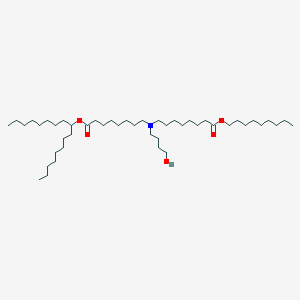
Heptadecan-9-yl 8-((4-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 8-((4-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its long hydrocarbon chains and functional groups that make it suitable for use in lipid-based formulations and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((4-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The process begins with the preparation of the heptadecan-9-yl ester, followed by the introduction of the amino and hydroxybutyl groups. The final step involves the attachment of the nonyloxy and oxooctyl groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-9-yl 8-((4-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to achieve the desired outcomes, with parameters such as temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Heptadecan-9-yl 8-((4-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential role in lipid-based drug delivery systems and as a component of lipid nanoparticles.
Medicine: Explored for its use in the formulation of vaccines and therapeutic agents, particularly in the context of lipid-based delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Heptadecan-9-yl 8-((4-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes and molecular targets. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, potentially altering membrane properties and facilitating the delivery of active agents. The functional groups present in the compound can interact with specific molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 8-((4-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct physical and chemical properties. This uniqueness makes it particularly suitable for certain applications, such as lipid-based drug delivery systems, where its structural features can enhance the stability and efficacy of the formulation.
Eigenschaften
Molekularformel |
C46H91NO5 |
|---|---|
Molekulargewicht |
738.2 g/mol |
IUPAC-Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(4-hydroxybutyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-4-7-10-13-16-25-34-43-51-45(49)37-28-21-17-23-30-39-47(41-32-33-42-48)40-31-24-18-22-29-38-46(50)52-44(35-26-19-14-11-8-5-2)36-27-20-15-12-9-6-3/h44,48H,4-43H2,1-3H3 |
InChI-Schlüssel |
SSPBGIBDTCULGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


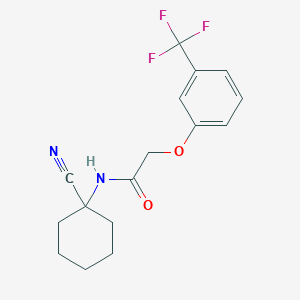
![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)
